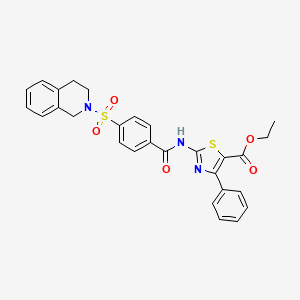

ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4-phenylthiazole-5-carboxylate

Description

This compound features a thiazole-5-carboxylate core substituted with a 4-phenyl group and a benzamido linker modified by a 3,4-dihydroisoquinoline sulfonyl moiety. The structure integrates multiple pharmacophoric elements:

- Thiazole ring: A heterocyclic scaffold known for metabolic stability and bioactivity.

- Sulfonyl benzamido group: Enhances solubility and facilitates hydrogen bonding.

Properties

IUPAC Name |

ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O5S2/c1-2-36-27(33)25-24(20-9-4-3-5-10-20)29-28(37-25)30-26(32)21-12-14-23(15-13-21)38(34,35)31-17-16-19-8-6-7-11-22(19)18-31/h3-15H,2,16-18H2,1H3,(H,29,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSABXUCQUIQASK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4-phenylthiazole-5-carboxylate typically involves multi-step organic reactions, including amide bond formation and thiazole ring synthesis. An illustrative synthetic route might begin with the condensation of 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride with 4-aminobenzoic acid under basic conditions, followed by cyclization with appropriate thioamide reagents to form the thiazole ring. The final esterification step introduces the ethyl carboxylate group.

Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis methods, emphasizing cost-effective reagents, optimized reaction conditions (e.g., temperature, solvent), and purification techniques like crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4-phenylthiazole-5-carboxylate undergoes a variety of chemical reactions:

Oxidation: : It can undergo oxidative transformations, especially at the dihydroisoquinoline and thiazole rings, potentially leading to the formation of keto or hydroxyl derivatives.

Reduction: : Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

Substitution: : The compound is prone to nucleophilic and electrophilic substitutions at positions activated by the sulfonyl and benzamido groups.

Common Reagents and Conditions: Reagents like oxidizing agents (e.g., KMnO₄, CrO₃), reducing agents (e.g., LiAlH₄, NaBH₄), and various nucleophiles/electrophiles (e.g., Grignard reagents, halogens) are commonly employed under controlled conditions (e.g., anhydrous solvents, inert atmosphere).

Major Products: Products from these reactions include oxidized derivatives like sulfoxides/sulfones, reduced forms such as sulfides or alcohols, and substituted derivatives depending on the nature of the reagents used.

Scientific Research Applications

Structural Characteristics

The compound features a multifaceted structure characterized by:

- Dihydroisoquinoline moiety : Known for its diverse biological activities.

- Thiazole ring : Often associated with pharmacological properties.

- Sulfonamide group : Implicated in enzyme inhibition.

These structural components suggest that the compound can interact with various biological targets, leading to potential therapeutic effects.

Medicinal Chemistry

The compound has garnered attention for its potential as a drug candidate due to its ability to modulate specific biological pathways. Its structural motifs indicate possible pharmacological activities , including:

- Enzyme inhibition : The compound acts as a selective inhibitor of aldo-keto reductase AKR1C3, which is involved in steroid metabolism and linked to various diseases, including cancer and diabetes .

Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties by selectively inhibiting cyclooxygenase-2 (COX-II). Studies have shown that similar compounds demonstrate significant COX-II inhibitory activity with IC50 values ranging from 0.52 μM to 0.78 μM, suggesting a promising profile for managing inflammatory diseases .

Antitumor Activity

The structural characteristics of ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4-phenylthiazole-5-carboxylate suggest potential antitumor properties. Derivatives containing similar moieties have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from dihydroisoquinoline have shown significant antiproliferative activity in vitro .

Study on COX-II Inhibition

In comparative studies with established COX-II inhibitors like Celecoxib, this compound exhibited comparable inhibitory activity while demonstrating lower ulcerogenic effects. This finding highlights its potential as a safer alternative for treating inflammatory conditions .

Synthesis and Biological Evaluation

Research conducted by Chahal et al. focused on synthesizing derivatives of this compound and evaluating their biological activities. The study revealed that modifications at specific positions on the cyclopenta[b]thiophene core could enhance both anti-inflammatory and antitumor activities .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interactions with biological targets. It may:

Molecular Targets: : Bind to enzymes or receptors, altering their activity.

Pathways Involved: : Interfere with signal transduction pathways, protein-protein interactions, or metabolic processes.

Comparison with Similar Compounds

Sulfonyl Benzamido Derivatives with Heterocyclic Cores

Key Compounds :

- 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones [7–9] ()

- Ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4-phenylthiazole-5-carboxylate

Key Differences :

- The target compound’s thiazole-5-carboxylate core may confer higher metabolic stability compared to the triazole-3-thiones, which exhibit tautomerism.

- The 3,4-dihydroisoquinoline sulfonyl group in the target likely enhances lipophilicity and CNS penetration relative to the simpler aryl sulfonyl groups in [7–9].

Ethyl Carboxylate Derivatives with Heteroaromatic Systems

Key Compounds :

- I-6230, I-6232, I-6273 (Ethyl 4-substituted benzoates with pyridazine/isoxazole) ()

- Ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate ()

| Feature | Target Compound | I-6230/I-6232/I-6273 | Ethyl 5-amino-1-(4-methylbenzothiazole)carboxylate |

|---|---|---|---|

| Ester Group | Ethyl carboxylate at C5-thiazole | Ethyl carboxylate at C4-benzene | Ethyl carboxylate at C4-pyrazole |

| Heterocycle | Thiazole | Pyridazine, isoxazole | Benzothiazole, pyrazole |

| Key Substituents | Sulfonyl benzamido, 4-phenyl | Phenethylamino, methyl/isoxazole | 4-Methylbenzothiazole, amino |

Key Differences :

- The target’s sulfonyl benzamido linker provides a rigid, planar structure distinct from the flexible phenethylamino chains in I-6230 analogs.

Thiazole-Containing Derivatives with Complex Substituents

Key Compounds :

- (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate ()

Key Differences :

Table 1: Comparative Overview of Key Features

| Compound Class | Advantages of Target Compound | Limitations vs. Analogs |

|---|---|---|

| Sulfonyl benzamido | Enhanced rigidity and lipophilicity | Less explored biological activity data |

| Ethyl carboxylate | Metabolic stability via thiazole core | Lower solubility vs. pyridazine analogs |

| Thiazole derivatives | Synthetic accessibility | Reduced stereochemical diversity |

Biological Activity

Ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4-phenylthiazole-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a thiazole ring, a sulfonamide group, and a dihydroisoquinoline moiety, which contribute to its diverse pharmacological properties.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of 590.2 g/mol. The structure is characterized by various functional groups that enhance its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C28H32N3O5S2 |

| Molecular Weight | 590.2 g/mol |

| CAS Number | 1216988-52-1 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular pathways. Research indicates that compounds with similar structures can act as inhibitors of SIRT2 (sirtuin 2), an enzyme involved in various cellular processes including aging and cancer progression. For instance, thiazole-based compounds have been shown to exhibit IC50 values in the micromolar range against SIRT2, indicating their potential as anticancer agents .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives. For example, a related compound exhibited an IC50 value of 8.6 μM against cancer cell lines, demonstrating significant cytotoxic effects . The mechanism involves the inhibition of SIRT2, leading to increased acetylation of α-tubulin, which is crucial for microtubule stability and function.

Neuroprotective Effects

Research into similar compounds suggests that they may possess neuroprotective properties. The dihydroisoquinoline structure is known for its ability to interact with neurotransmitter systems and may provide protective effects against neurodegenerative diseases .

Study on SIRT2 Inhibition

A study published in Molecules investigated a series of thiazole-based compounds for their ability to inhibit SIRT2. Among these, one compound demonstrated an IC50 value of 17.3 μM, indicating effective inhibition and suggesting potential for further development as an anticancer therapeutic .

Neuroprotective Activity

In another study focusing on the neuroprotective effects of related compounds, researchers found that certain derivatives could significantly reduce oxidative stress markers in neuronal cells. This suggests a potential application for this compound in treating neurodegenerative disorders .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

Methodological Answer: Synthesis optimization involves selecting solvents (e.g., absolute ethanol for solubility and inertness), catalysts (e.g., glacial acetic acid for acid-catalyzed condensation), and reflux conditions (e.g., 4–6 hours for complete reaction). Post-synthesis purification via flash chromatography (EtOAc/cyclohexane gradients) or recrystallization (e.g., ethyl acetate) is critical to isolate high-purity products. Monitoring reaction progress using TLC and adjusting stoichiometric ratios (e.g., 1:1 molar ratios of reactants) can enhance yields .

Q. How is structural characterization performed for this compound?

Methodological Answer: Structural elucidation relies on spectroscopic techniques:

- NMR : and NMR identify proton environments and carbon frameworks, with shifts at δ ~7.3–8.2 ppm indicating aromatic protons and δ ~4.0–4.5 ppm for ethyl ester groups.

- IR : Peaks at ~1700 cm confirm carbonyl (C=O) groups in the ester and amide moieties.

- X-ray crystallography : Resolves intermolecular interactions (e.g., N–H⋯O hydrogen bonds) and dihedral angles between aromatic rings (e.g., 84.59° between phenyl groups) .

Advanced Research Questions

Q. How can computational methods improve reaction design for derivatives of this compound?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, while machine learning models analyze experimental datasets to prioritize reaction conditions. For example, ICReDD’s integrated approach combines quantum mechanics (QM) for energy profiling with information science to identify optimal catalysts or solvents. This reduces trial-and-error experimentation by 30–50% in similar sulfonamide-thiazole systems .

Q. What statistical approaches are recommended for optimizing reaction parameters?

Methodological Answer: Design of Experiments (DoE) methods, such as response surface methodology (RSM) or factorial designs, systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify interactions affecting yield. For instance, a central composite design (CCD) can model non-linear relationships, while ANOVA quantifies significance (p < 0.05). This approach minimizes experiments by 40–60% compared to one-factor-at-a-time optimization .

Q. How are structure-activity relationships (SAR) investigated for this compound’s bioactivity?

Methodological Answer: SAR studies involve synthesizing derivatives with substituent variations (e.g., halogenation at the phenyl ring, modification of the dihydroisoquinoline group) and testing biological activity (e.g., enzyme inhibition assays). For example:

Q. How should researchers address contradictory data between computational predictions and experimental results?

Methodological Answer: Discrepancies often arise from approximations in computational models (e.g., solvent effects ignored in docking). Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.